1-Methanesulfonyl-4-methyl-2-nitrobenzene
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Overview
Description
1-Methanesulfonyl-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H9NO4S. It is characterized by the presence of a nitro group, a methyl group, and a methanesulfonyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
1-Methanesulfonyl-4-methyl-2-nitrobenzene can be synthesized through several synthetic routes. One common method involves the nitration of 4-methyl-1-(methylsulfonyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high efficiency and purity .
Chemical Reactions Analysis
1-Methanesulfonyl-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-methanesulfonyl-4-methyl-2-aminobenzene, while oxidation of the methyl group produces 1-methanesulfonyl-4-carboxy-2-nitrobenzene .
Scientific Research Applications
1-Methanesulfonyl-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 1-methanesulfonyl-4-methyl-2-nitrobenzene exerts its effects depends on the specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can also participate in covalent bonding with target molecules, enhancing the compound’s activity and specificity .
Comparison with Similar Compounds
1-Methanesulfonyl-4-methyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-Methanesulfonyl-4-methyl-2-aminobenzene: This compound is obtained by reducing the nitro group of this compound. It has different reactivity and applications due to the presence of an amino group.
1-Methanesulfonyl-4-carboxy-2-nitrobenzene: Formed by oxidizing the methyl group, this compound has distinct chemical properties and uses in organic synthesis.
4-Methyl-1-(methylsulfonyl)benzene: Lacking the nitro group, this compound has different reactivity and is used in different chemical processes
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
4-methyl-1-methylsulfonyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6-3-4-8(14(2,12)13)7(5-6)9(10)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVYKJIYDDKUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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